molecular formula C8H13NO2 B1331109 Ethyl 2-cyanopentanoate CAS No. 6967-47-1

Ethyl 2-cyanopentanoate

Cat. No. B1331109
Key on ui cas rn: 6967-47-1
M. Wt: 155.19 g/mol
InChI Key: MLVRCZPSHCVRHN-UHFFFAOYSA-N
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Patent
US04470928

Procedure details

Then, 29.1 g (0.199 mole) of adipic acid and 21.0 g (0.194 mole) of adiponitrile were added to the liquid distillation residue, and the resulting mixture was introduced into a 1-liter, stainless autoclave. after purging with nitrogen, the content was stirred at 240° C. for 3 hours. After cooling the reaction mixture, 138.0 g (3.000 moles) of ethanol was added and the resulting mixture was stirred at 190° C. for 3 hours. As a result of analysis, it was confirmed that 60.3 g (0.389 mole) of ethyl cyanovalerate and 1.2 g (0.006 mole) of diethyl adipate were formed.
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step Two
Quantity
60.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[C:11](#N)[CH2:12]CCCC#N.[CH2:19](O)[CH3:20].C(C(CCC)C(OCC)=O)#N>>[C:1]([O:10][CH2:19][CH3:20])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:11][CH3:12])=[O:7]

Inputs

Step One
Name
Quantity
29.1 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
21 g
Type
reactant
Smiles
C(CCCCC#N)#N
Step Two
Name
Quantity
138 g
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
60.3 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)CCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
240 °C
Stirring
Type
CUSTOM
Details
the content was stirred at 240° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the resulting mixture was introduced into a 1-liter, stainless autoclave
CUSTOM
Type
CUSTOM
Details
after purging with nitrogen
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 190° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
As a result of analysis, it

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCC(=O)OCC)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.006 mol
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 3.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04470928

Procedure details

Then, 29.1 g (0.199 mole) of adipic acid and 21.0 g (0.194 mole) of adiponitrile were added to the liquid distillation residue, and the resulting mixture was introduced into a 1-liter, stainless autoclave. after purging with nitrogen, the content was stirred at 240° C. for 3 hours. After cooling the reaction mixture, 138.0 g (3.000 moles) of ethanol was added and the resulting mixture was stirred at 190° C. for 3 hours. As a result of analysis, it was confirmed that 60.3 g (0.389 mole) of ethyl cyanovalerate and 1.2 g (0.006 mole) of diethyl adipate were formed.
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step Two
Quantity
60.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[C:11](#N)[CH2:12]CCCC#N.[CH2:19](O)[CH3:20].C(C(CCC)C(OCC)=O)#N>>[C:1]([O:10][CH2:19][CH3:20])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:11][CH3:12])=[O:7]

Inputs

Step One
Name
Quantity
29.1 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
21 g
Type
reactant
Smiles
C(CCCCC#N)#N
Step Two
Name
Quantity
138 g
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
60.3 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)CCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
240 °C
Stirring
Type
CUSTOM
Details
the content was stirred at 240° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the resulting mixture was introduced into a 1-liter, stainless autoclave
CUSTOM
Type
CUSTOM
Details
after purging with nitrogen
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 190° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
As a result of analysis, it

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCC(=O)OCC)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.006 mol
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 3.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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